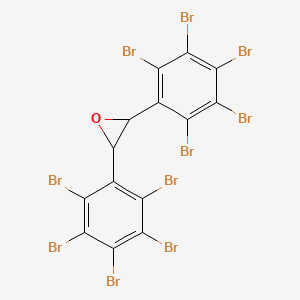
2,3-Bis(pentabromophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(pentabromophenyl)oxirane is a brominated organic compound known for its unique chemical structure and properties It features an oxirane ring (a three-membered cyclic ether) substituted with two pentabromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(pentabromophenyl)oxirane typically involves the reaction of pentabromophenyl derivatives with epoxide precursors. One common method is the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the formation of the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(pentabromophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like MCPBA are commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Bis(pentabromophenyl)oxirane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Bis(pentabromophenyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various functional groups, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
2,3-Bis(p-methoxyphenyl)oxirane: Similar in structure but with methoxy groups instead of bromine atoms.
Bis(pentabromophenyl) ether: Another brominated compound used as a flame retardant.
Uniqueness: 2,3-Bis(pentabromophenyl)oxirane is unique due to its high bromine content, which imparts significant flame-retardant properties. Its reactivity and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications.
Properties
CAS No. |
141800-94-4 |
|---|---|
Molecular Formula |
C14H2Br10O |
Molecular Weight |
985.2 g/mol |
IUPAC Name |
2,3-bis(2,3,4,5,6-pentabromophenyl)oxirane |
InChI |
InChI=1S/C14H2Br10O/c15-3-1(4(16)8(20)11(23)7(3)19)13-14(25-13)2-5(17)9(21)12(24)10(22)6(2)18/h13-14H |
InChI Key |
SHCZCOGXKWVGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


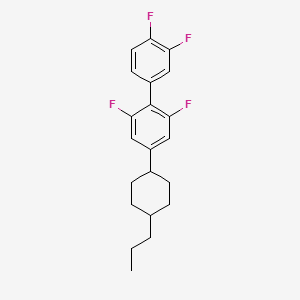
![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
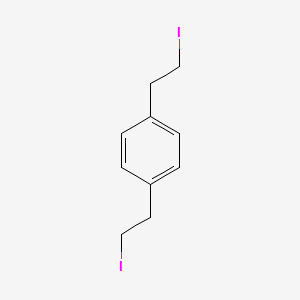
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
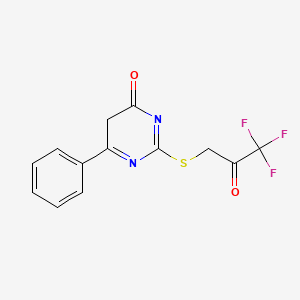

![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
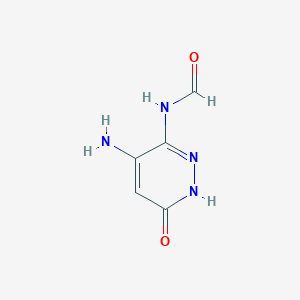
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
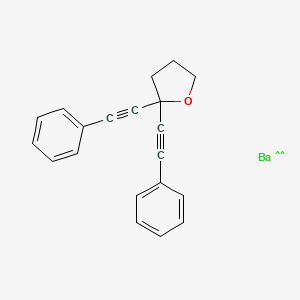
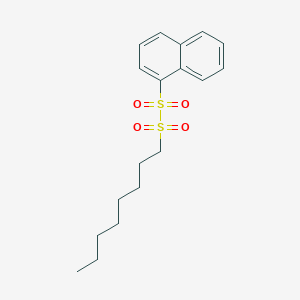
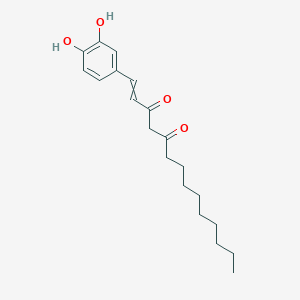
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
